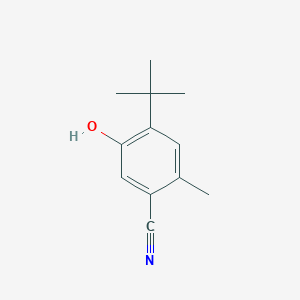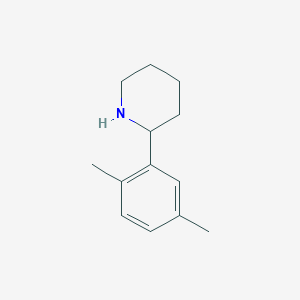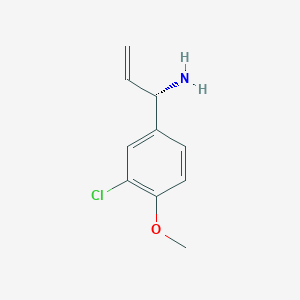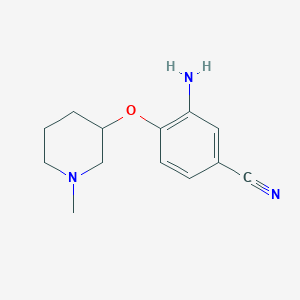
4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile is a chemical compound with the molecular formula C9H3F2NO2 and a molecular weight of 195.12 g/mol . This compound is characterized by the presence of two fluorine atoms, a carbonitrile group, and a dihydrobenzofuran ring structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile typically involves the use of fluorinated precursors and specific reaction conditions to introduce the fluorine atoms and the carbonitrile group into the benzofuran ring. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The carbonitrile group may also play a role in the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,6-Difluoro-3-oxo-2,3-dihydrobenzofuran-7-carbonitrile include:
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene di-malononitrile
- 3-Fluorothiophen-2-yl methylene-5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene acetate
Uniqueness
What sets this compound apart is its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. The presence of both fluorine atoms and a carbonitrile group makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H3F2NO2 |
|---|---|
Peso molecular |
195.12 g/mol |
Nombre IUPAC |
4,6-difluoro-3-oxo-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H3F2NO2/c10-5-1-6(11)8-7(13)3-14-9(8)4(5)2-12/h1H,3H2 |
Clave InChI |
DCFNHAUXNDFICK-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C2=C(C=C(C(=C2O1)C#N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)



![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
